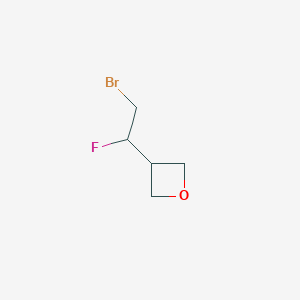

3-(2-Bromo-1-fluoroethyl)oxetane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2322033-19-0 |

|---|---|

Molecular Formula |

C5H8BrFO |

Molecular Weight |

183.02 g/mol |

IUPAC Name |

3-(2-bromo-1-fluoroethyl)oxetane |

InChI |

InChI=1S/C5H8BrFO/c6-1-5(7)4-2-8-3-4/h4-5H,1-3H2 |

InChI Key |

KRDBIJYNCZJBAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C(CBr)F |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 3 2 Bromo 1 Fluoroethyl Oxetane

Reactions at the Bromo-Fluoroethyl Moiety

The bromo-fluoroethyl group attached to the oxetane (B1205548) ring is the primary site for a variety of chemical modifications. The presence of two different halogen atoms, bromine and fluorine, on adjacent carbons, influences the regioselectivity and outcome of these reactions.

The bromine atom in 3-(2-bromo-1-fluoroethyl)oxetane is susceptible to nucleophilic displacement. This is a common pathway for introducing a wide range of functional groups. The general order of reactivity for halides in S"N"2 reactions is I > Br > Cl, making the bromine atom a good leaving group. vanderbilt.edu

In a typical S"N"2 reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. This process results in the formation of a new carbon-nucleophile bond with an inversion of configuration at the reaction center if it is chiral. pearson.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide | Alcohol |

| Alkoxide | Sodium Methoxide | Ether |

| Cyanide | Potassium Cyanide | Nitrile |

| Azide | Sodium Azide | Azide |

| Thiolate | Sodium Thiolate | Thioether |

These reactions are fundamental for elaborating the structure of the side chain, allowing for the introduction of oxygen, nitrogen, or sulfur-containing functionalities.

Elimination reactions provide a route to unsaturated derivatives of this compound, specifically leading to the formation of a vinyl-substituted oxetane. These reactions are typically promoted by the action of a base, which removes a proton from the carbon atom adjacent to the one bearing the bromine atom. libretexts.org

The mechanism often follows an E2 pathway, where the removal of the proton and the expulsion of the bromide ion occur in a single, concerted step. The use of a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can favor elimination over competing substitution reactions. missouri.edu The regioselectivity of the elimination (i.e., which proton is removed) can be influenced by the steric environment and the specific base used. missouri.edu

The bromo-fluoroethyl moiety can undergo various functional group interconversions beyond simple nucleophilic substitution of the bromine atom. vanderbilt.edu These transformations allow for the fine-tuning of the side chain's properties and reactivity.

One such transformation is the reduction of the carbon-bromine bond. This can be achieved using reducing agents to replace the bromine atom with a hydrogen atom, resulting in a fluoroethyl-substituted oxetane. Another important interconversion is the Finkelstein reaction, where the bromine atom can be exchanged for another halogen, such as iodine, by treatment with a sodium iodide solution in acetone. vanderbilt.edu This can be advantageous as iodides are even better leaving groups than bromides in subsequent substitution reactions. vanderbilt.edu

Interactions with Organometallic Reagents for Further Functionalization

Organometallic reagents, such as organolithium compounds and Grignard reagents, are powerful nucleophiles and bases that can react with this compound in several ways. youtube.com Their interaction can lead to either substitution at the side chain or, under certain conditions, ring-opening of the oxetane.

While the primary reaction with powerful organometallic nucleophiles is often the opening of the strained oxetane ring, these reagents can also participate in metal-halogen exchange with the bromine atom on the side chain. youtube.com This would generate a new organometallic species with the metal now attached to the ethyl side chain, which can then be reacted with various electrophiles for further functionalization. The outcome of the reaction is highly dependent on the specific organometallic reagent used, the solvent, and the reaction temperature.

Stability Profile of Bromo-Fluoro-Substituted Oxetanes Under Diverse Reaction Conditions

The stability of the oxetane ring is a crucial factor in its synthetic utility. While oxetanes are more stable than the highly strained three-membered epoxides, their four-membered ring still possesses significant ring strain, making them susceptible to ring-opening under certain conditions. youtube.comnih.gov

The stability of an oxetane is significantly influenced by its substitution pattern. nih.gov In the case of this compound, the substituent at the 3-position can influence the accessibility of the ring oxygen's lone pairs and the C-O bonds to reagents.

Generally, oxetane rings can be unstable under strongly acidic conditions or at high temperatures, which can promote ring-opening reactions. nih.gov However, many 3-substituted oxetanes exhibit reasonable stability under a range of common organic transformation conditions, allowing for selective reactions on the side chain without disrupting the oxetane core. nih.gov For instance, reactions such as nucleophilic substitutions on the side chain can often be carried out under conditions that leave the oxetane ring intact.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. For 3-(2-Bromo-1-fluoroethyl)oxetane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to establish the connectivity of atoms and the compound's stereochemical configuration.

1D NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a complex pattern of signals. The protons on the oxetane (B1205548) ring would appear as multiplets in the upfield region, typically between δ 2.5 and 5.0 ppm. The methine proton adjacent to the fluorine atom (CH-F) would exhibit a characteristic doublet of doublets due to coupling with both the adjacent fluorine and the protons on the neighboring brominated carbon. The diastereotopic protons of the CH₂Br group would likely appear as distinct signals, further split by the adjacent fluorinated methine.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule. The carbon atom bonded to the fluorine (C-F) would show a large one-bond coupling constant (¹JCF) and a chemical shift significantly influenced by the electronegative fluorine atom. The carbon bearing the bromine atom (C-Br) would appear at a lower field compared to unsubstituted alkanes. The carbons of the oxetane ring would resonate in the characteristic region for small heterocyclic ethers.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorinated organic compounds. nih.gov A single resonance, split by the adjacent proton (CH-F), would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom.

Predicted NMR Data Tables

The following tables present predicted chemical shifts for this compound. These are estimates based on empirical data for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H on C-F | 4.8 - 5.2 | dm | J(H,F) ≈ 45-50, J(H,H) ≈ 3-5 |

| H on C-Br | 3.6 - 4.0 | m | |

| Oxetane CH | 3.0 - 3.5 | m | |

| Oxetane CH₂ | 4.5 - 4.9 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-F | 85 - 95 (d, ¹JCF ≈ 170-190 Hz) |

| C-Br | 30 - 40 |

| Oxetane CH | 35 - 45 |

| Oxetane CH₂ | 70 - 80 |

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| C-F | -180 to -220 | d | J(F,H) ≈ 45-50 |

To unambiguously assign the signals from the 1D NMR spectra and to determine the complete molecular structure, a series of 2D NMR experiments are indispensable.

A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between the methine proton of the fluoroethyl group and the protons on the brominated carbon, as well as the connectivities between the protons on the oxetane ring.

The HSQC experiment correlates directly bonded carbon and proton atoms. columbia.eduhmdb.ca This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the proton signal in the δ 4.8-5.2 ppm range to the carbon signal at δ 85-95 ppm (the C-F group).

An HMBC experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is crucial for establishing the connectivity between the fluoroethyl side chain and the oxetane ring. For example, correlations between the protons on the oxetane ring and the carbons of the ethyl side chain would firmly establish the point of attachment.

The stereochemistry of this compound, which contains two chiral centers, can be investigated using NOESY. This experiment detects through-space interactions between protons that are in close proximity. The presence or absence of specific NOE cross-peaks between the protons on the stereocenters and the protons on the oxetane ring would provide critical information to assign the relative configuration of the molecule.

2D NMR Techniques for Connectivity and Spatial Relationships

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of novel chemical entities like this compound. Its ability to provide precise mass measurements enables the determination of elemental compositions and offers deep insights into the molecule's structure through fragmentation analysis.

Accurate Mass Determination and Elemental Composition Analysis

Accurate mass determination is the cornerstone of structural elucidation by mass spectrometry. For this compound, HRMS provides a high-precision measurement of its monoisotopic mass, which is experimentally determined to be 181.97426 Da. uni.lu This value is crucial for deducing the compound's unique elemental composition, C₅H₈BrFO.

The high resolution of the mass spectrometer allows for the differentiation between ions of the same nominal mass but different elemental formulas. By comparing the experimentally measured mass with the theoretical mass calculated for the proposed formula, a high degree of confidence in the compound's identity is achieved. The analysis is often performed on various adducts of the molecule to further confirm its mass. The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for these adducts. uni.lu

Table 1: Predicted HRMS Adduct Data for this compound

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 182.98154 |

| [M+Na]⁺ | 204.96348 |

| [M-H]⁻ | 180.96698 |

| [M+NH₄]⁺ | 200.00808 |

| [M+K]⁺ | 220.93742 |

| [M]⁺ | 181.97371 |

| Data sourced from PubChem. uni.lu |

Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MSⁿ) provides critical information about a molecule's connectivity by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns observed are governed by the principles of gas-phase ion chemistry, where cleavages occur at the most labile bonds, often leading to the formation of stable neutral losses or smaller, stable ions. chemrxiv.orgnih.gov

For this compound, several fragmentation pathways can be postulated:

Loss of HBr: A common pathway for bromo-alkanes is the elimination of hydrogen bromide (HBr), which would result in a product ion at a specific m/z value corresponding to the [C₅H₇FO]⁺ fragment.

Oxetane Ring Opening: The strained four-membered oxetane ring is susceptible to cleavage. Ring-opening reactions, followed by subsequent fragmentations, can produce a variety of characteristic product ions that help to map the structure.

Cleavage of the Ethyl Side Chain: Scission of the C-C bond between the oxetane ring and the fluoroethyl group would lead to fragments corresponding to the oxetane moiety and the bromo-fluoroethyl cation.

By systematically analyzing the mass differences between the precursor ion and the various product ions, a detailed fragmentation map can be constructed, confirming the proposed structure of the molecule. mdpi.com

Electron-Activated Dissociation (EAD) for Detailed Fragmentation Studies

Electron-Activated Dissociation (EAD) is a powerful fragmentation technique that offers complementary information to traditional collision-induced dissociation (CID). sciex.comnih.gov Unlike CID, which involves vibrational excitation of the ion, EAD utilizes electrons to induce fragmentation. antisel.gr This process often results in different and more extensive fragmentation patterns, which can be particularly useful for detailed structural studies. sciex.com

For a molecule like this compound, EAD could provide significant advantages:

Preservation of Labile Groups: EAD is known to be a "softer" fragmentation method that can preserve labile modifications and functional groups that are easily lost in CID. chromatographyonline.com This could allow for a more precise localization of the fluorine and bromine atoms.

Generation of Unique Fragments: EAD produces characteristic c- and z-type fragment ions from the peptide backbone, and by analogy, it can generate unique fragments from other classes of molecules that are not observed in CID spectra. sciex.com This provides a more complete picture of the molecule's structure.

Distinguishing Isomers: The unique fragmentation pathways accessed through EAD can be instrumental in differentiating between positional isomers, which might produce very similar CID spectra. nih.gov

The use of EAD, especially on advanced instruments like a ZenoTOF 7600 system, would enable a more confident and comprehensive structural elucidation by providing orthogonal fragmentation data to complement the CID results. sciex.com

Isotopic Pattern Analysis for Halogen Confirmation

A definitive feature in the mass spectrum of a halogenated compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). docbrown.info This 1:1 isotopic distribution results in a distinctive "doublet" peak for any ion containing a single bromine atom.

In the mass spectrum of this compound, the molecular ion region would exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z). These peaks correspond to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. This signature pattern, often referred to as the M and M+2 peaks, serves as unambiguous confirmation of the presence of one bromine atom in the molecule and its fragments. docbrown.info Any fragment ion that retains the bromine atom will also display this characteristic 1:1 doublet, aiding in the interpretation of the fragmentation pathway.

Computational Chemistry and Theoretical Modeling of 3 2 Bromo 1 Fluoroethyl Oxetane

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of 3-(2-bromo-1-fluoroethyl)oxetane is crucial to its properties and reactivity. The oxetane (B1205548) ring is known to be puckered, not planar, a characteristic that minimizes ring strain. illinois.eduacs.org The introduction of a substituted ethyl group at the 3-position influences this puckering and introduces additional conformational flexibility around the C-C single bonds of the side chain.

Molecular geometry optimization calculations are employed to find the most stable three-dimensional arrangement of atoms in the molecule, its lowest energy conformation. These calculations solve the Schrödinger equation for the electronic structure of the molecule, allowing for the determination of bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, this process would involve exploring the various possible staggered and eclipsed conformations of the bromo-fluoroethyl side chain relative to the oxetane ring. youtube.com

Conformational analysis systematically investigates the different spatial arrangements (conformers) of a molecule and their relative energies. Due to the presence of chiral centers in this compound, multiple stereoisomers exist, each with its own set of possible conformers. chemrxiv.org The relative energies of these conformers are influenced by a combination of factors:

Steric Strain: Repulsive interactions that occur when non-bonded atoms are forced too close to one another. The bulky bromine atom will have significant steric interactions that influence the preferred conformation. youtube.com

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. The molecule will tend to adopt staggered conformations to minimize this strain. youtube.com

Electronic Effects: Interactions between the electron clouds of the polar C-F and C-Br bonds, as well as the ether oxygen in the oxetane ring.

Computational methods can generate a potential energy surface by systematically rotating the rotatable bonds in the molecule. The minima on this surface correspond to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. For complex molecules, understanding the conformational landscape is key, as the observed properties are often a population-weighted average over the accessible conformers. chemrxiv.orgmdpi.com

Below is a hypothetical data table illustrating the kind of information that would be obtained from a conformational analysis of one of the stereoisomers of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-O) (degrees) | Population (%) at 298 K |

| A | 0.00 | 150.2 | 65.1 |

| B | 0.85 | -85.5 | 20.3 |

| C | 1.50 | 75.8 | 14.6 |

Elucidation of Reaction Mechanisms and Transition States (e.g., Ring Opening)

Oxetanes are known to undergo ring-opening reactions under various conditions, often facilitated by acids or strong nucleophiles. illinois.edumagtech.com.cnnih.govresearchgate.net The presence of the bromo-fluoroethyl substituent introduces additional complexity and potential reaction pathways. Computational chemistry is instrumental in mapping out these reaction mechanisms.

A key application is the study of ring-opening reactions . magtech.com.cnresearchgate.net For this compound, this could be initiated by a nucleophile attacking one of the carbon atoms of the oxetane ring, or by protonation of the oxygen atom under acidic conditions, making the ring more susceptible to nucleophilic attack. researchgate.net Theoretical calculations can model these processes by:

Locating Transition States: A transition state is a high-energy structure that lies on the reaction coordinate between reactants and products. Computational methods can search for these saddle points on the potential energy surface. The geometry and energy of the transition state provide crucial information about the reaction barrier (activation energy). youtube.com

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the rate of the reaction. A higher activation energy corresponds to a slower reaction.

Mapping the Reaction Pathway: By following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products, the entire reaction pathway can be traced. This confirms that the located transition state indeed connects the desired reactants and products.

For example, in a nucleophilic ring-opening, calculations could determine whether the nucleophile preferentially attacks the C2 or C4 carbon of the oxetane ring and how the bromo-fluoroethyl substituent influences this regioselectivity. The mechanism could proceed via an SN2-type pathway, and computational modeling can visualize the bond-breaking and bond-forming processes occurring at the transition state. researchgate.net In the case of acid-catalyzed ring-opening, calculations can model the protonated intermediate and the subsequent nucleophilic attack, which may have more carbocationic character. researchgate.net

The following table illustrates hypothetical activation energies for different proposed ring-opening pathways of this compound.

| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) | Description |

| Path A | OH- | 25.3 | SN2 attack at C2 |

| Path B | OH- | 28.1 | SN2 attack at C4 |

| Path C | H+/H2O | 18.5 | Acid-catalyzed opening, attack at C2 |

| Path D | H+/H2O | 20.2 | Acid-catalyzed opening, attack at C4 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly valuable for complex molecules like this compound, where spectral assignment can be challenging.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then determined by referencing this shielding to that of a standard compound (e.g., tetramethylsilane). mdpi.combeilstein-journals.org The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation. mdpi.com

For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra would be of interest. The chemical shifts are sensitive to the local electronic environment of each nucleus. Therefore, accurate prediction requires:

Accurate Geometry: The calculations must be performed on an optimized molecular geometry. For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and then compute a Boltzmann-weighted average of the chemical shifts. chemrxiv.org

Appropriate Theoretical Method: Gauge-Including Atomic Orbital (GIAO) is a common and reliable method for predicting NMR chemical shifts. mdpi.com

Discrepancies between predicted and experimental spectra can often provide deeper structural insights. For instance, if a simple prediction based on a single conformer does not match the experimental data, it may indicate the presence of multiple conformers in solution. mdpi.com

Below is a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C(O) in oxetane | 72.5 | 72.1 |

| CH in oxetane | 35.8 | 36.2 |

| CH2 in oxetane | 70.1 | 69.8 |

| CH-F | 92.3 | 91.9 |

| CH2-Br | 33.7 | 34.0 |

Understanding Electronic Effects of Halogens on Reactivity

The presence of both fluorine and bromine atoms in this compound has a profound impact on its electronic structure and reactivity. studymind.co.uk Fluorine is the most electronegative element, leading to a highly polarized C-F bond. Bromine is also electronegative, but less so than fluorine, and it is more polarizable.

Computational methods can quantify these electronic effects through various analyses:

Partial Atomic Charges: These calculations partition the total electron density of the molecule among its constituent atoms, providing a measure of the local charge distribution. This can help identify electrophilic (electron-deficient) and nucleophilic (electron-rich) sites in the molecule.

Molecular Electrostatic Potential (MEP): The MEP maps the electrostatic potential onto the electron density surface of the molecule. It provides a visual representation of the charge distribution, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-deficient). This can predict where the molecule is susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled and vacant orbitals, which can reveal stabilizing effects like hyperconjugation. In this compound, this could include interactions between the lone pairs of the oxygen and halogens and the antibonding orbitals of adjacent bonds.

These analyses can help explain the influence of the halogens on the reactivity of the oxetane ring. For example, the inductive electron-withdrawing effect of the fluoroethyl group could influence the basicity of the oxetane oxygen and the susceptibility of the ring to nucleophilic attack. The differing properties of bromine and fluorine (e.g., leaving group ability) will also dictate potential reaction pathways, such as elimination reactions of the side chain. pearson.com

Molecular Dynamics Simulations for Mechanistic Insights

While quantum mechanics calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, solvent effects, and other dynamic processes. youtube.com

For this compound, MD simulations could be used to:

Explore Conformational Space: By simulating the molecule's motion over nanoseconds or longer, MD can reveal the accessible conformations and the transitions between them, complementing the static picture from conformational analysis.

Simulate Reactions in Solution: MD simulations can explicitly include solvent molecules, providing a more realistic model for chemical reactions. This allows for the study of how the solvent influences the reaction mechanism and energetics.

Investigate Ring-Puckering Dynamics: MD can be used to study the dynamics of the oxetane ring itself, such as the rate and mechanism of ring puckering.

By combining quantum mechanics and molecular dynamics, a comprehensive theoretical understanding of this compound can be achieved, from its static properties to its dynamic behavior and reactivity.

Synthetic Utility and Advanced Applications of Halogenated Oxetanes

Utilization as Versatile Synthetic Building Blocks

Halogenated oxetanes are prized as building blocks because the inherent ring strain of the four-membered ether facilitates ring-opening reactions, while the halogen substituents provide sites for nucleophilic substitution or cross-coupling reactions. nih.govresearchgate.net The presence of both bromine and fluorine in 3-(2-Bromo-1-fluoroethyl)oxetane offers orthogonal reactivity. The bromo group is a good leaving group, susceptible to displacement by various nucleophiles, while the fluoro group can influence the molecule's electronic properties and metabolic stability, a desirable trait in drug discovery. mendelchemicals.comnih.gov

The synthesis of such halogenated oxetanes can be approached through several established strategies for forming the oxetane (B1205548) ring, including Williamson etherification, [2+2] cycloadditions, and ring contractions. nih.govbeilstein-journals.org For instance, a common route involves the cyclization of a suitably substituted 1,3-diol. acs.org The introduction of the halogenated side chain can be achieved before or after the formation of the oxetane ring. Methods like the radical addition of fluorinated alkane iodides to allyloxy-substituted oxetanes demonstrate pathways to side-chain-functionalized oxetanes. google.com

The utility of these building blocks is showcased in their application to construct more complex molecular architectures. Medicinal chemists frequently incorporate the oxetane motif to fine-tune properties such as solubility, lipophilicity, and metabolic stability. nih.govacs.org A building block like This compound could be used to introduce a fluorinated, three-dimensional element into a target molecule, potentially enhancing its biological activity and pharmacokinetic profile.

Strategic Functionalization for Complex Molecule Synthesis

The dual halogenation in This compound allows for a variety of strategic functionalization pathways. The carbon-bromine bond is generally more reactive towards nucleophilic substitution and organometallic coupling reactions than the carbon-fluorine bond. This differential reactivity enables selective manipulation of the bromine atom while leaving the fluorine atom and the oxetane ring intact, provided the reaction conditions are sufficiently mild. chemrxiv.org

For example, the bromo-substituent can be displaced by a range of nucleophiles (e.g., azides, thiols, amines) to introduce new functional groups. This selective functionalization is a key strategy for building molecular diversity from a common precursor.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Entry | Nucleophile | Reagent Example | Potential Product |

|---|---|---|---|

| 1 | Azide | Sodium Azide (NaN₃) | 3-(2-Azido-1-fluoroethyl)oxetane |

| 2 | Thiol | Sodium Thiophenoxide (NaSPh) | 3-(1-Fluoro-2-(phenylthio)ethyl)oxetane |

| 3 | Amine | Ammonia (NH₃) | 3-(2-Amino-1-fluoroethyl)oxetane |

Furthermore, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon bonds. This allows for the attachment of aryl, vinyl, or alkynyl groups, significantly increasing the complexity of the molecule. Late-stage functionalization, where key modifications are introduced near the end of a synthetic sequence, is a powerful strategy in drug discovery, and building blocks like halogenated oxetanes are well-suited for this approach. nih.govescholarship.org

Development of Novel Reaction Methodologies Involving Halogenated Oxetanes

Research in oxetane chemistry continues to produce novel reaction methodologies. A key area of development involves the selective ring-opening of the oxetane core. nih.govresearchgate.net Due to its ring strain, the oxetane can be opened by nucleophiles, typically under Lewis acidic conditions. researchgate.net In a molecule like This compound , the presence of the electron-withdrawing fluoroethyl group can influence the regioselectivity of this ring-opening.

For instance, treatment of a 3-substituted oxetane with a strong acid like HBr can lead to a ring-opened 1,3-diol derivative. researchgate.net A study on the bromination of 3-oxetanol with carbon tetrabromide and triphenylphosphine (B44618) resulted in an unexpected ring-opening to yield 3-bromo-1,2-propanediol, highlighting that reaction conditions can be tuned to favor ring-opening over simple substitution. researchgate.net Similarly, selective ring-opening reactions of fluoroalkylidene-oxetanes have been developed to access tetrasubstituted fluoroalkenes, where the fluorine atom directs the reaction's outcome. nih.govbeilstein-journals.org

Table 2: Illustrative Ring-Opening Reactions

| Starting Material | Reagents | Product Type | Reference Reaction |

|---|---|---|---|

| 3-Oxetanol | CBr₄, PPh₃ | Bromo-propanediol | Sun et al. researchgate.net |

| Fluoroalkylidene-oxetane | HBr in AcOH | Tetrasubstituted Fluoroalkene | Gouverneur et al. nih.gov |

These methodologies expand the synthetic chemist's toolkit, allowing the strained oxetane ring to be used as a latent 1,3-diol or as a precursor to other functional groups and scaffolds. The development of catalytic and enantioselective ring-opening reactions is a particularly active area of research. nih.gov

Future Perspectives in Oxetane Chemistry Research

The field of oxetane chemistry is poised for continued growth, driven by the increasing demand for novel, three-dimensional molecules in drug discovery and materials science. nih.govnih.gov A major challenge remains the development of synthetic methods to access a wider variety of substituted oxetanes. nih.gov While building blocks like This compound are valuable, the ability to synthesize analogues with different substitution patterns in a modular and efficient way is crucial.

Future research will likely focus on several key areas:

Catalytic Asymmetric Synthesis: Developing new catalytic methods to produce enantioenriched halogenated oxetanes will be critical for their application in synthesizing chiral drugs.

Late-Stage Functionalization: Expanding the scope of reactions that can be performed on complex molecules containing an oxetane ring without causing unwanted ring-opening is a significant goal. nih.govresearchgate.net

Novel Ring-Opening Cascades: Designing new cascade reactions initiated by the ring-opening of oxetanes could provide rapid access to complex heterocyclic systems. mdpi.com

Photoredox Catalysis: The use of visible-light-mediated reactions, such as Paternò-Büchi cycloadditions or C-H functionalization, offers mild and powerful new ways to synthesize and modify oxetanes. beilstein-journals.orgnih.gov

As our understanding of the reactivity of these strained heterocycles deepens, and as new synthetic tools become available, halogenated oxetanes like This compound will continue to be enabling building blocks for innovation across the chemical sciences. acs.orgrsc.org

Q & A

Basic: What are the common laboratory synthesis routes for 3-(2-Bromo-1-fluoroethyl)oxetane, and how are reaction conditions optimized?

Synthesis typically involves Williamson ether synthesis or conjugate addition reactions . For example, analogous oxetanes are synthesized via nucleophilic substitution using bromo- and fluoro-containing precursors under controlled temperatures (40–60°C) and inert atmospheres to minimize side reactions. Solvent polarity (e.g., THF or DMF) and base selection (e.g., NaH or K₂CO₃) are critical for optimizing yields . For fluorinated derivatives, fluorination agents like DAST (diethylaminosulfur trifluoride) may be employed post-synthesis to introduce the fluoro group .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Resolves substituent positions and electronic environments.

- Single-crystal X-ray diffraction : Determines bond lengths/angles (e.g., C–Br: ~1.93–1.98 Å; C–F: ~1.39 Å) and ring strain .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Br···H, F···H) to explain stability and packing efficiency .

Advanced: How does the introduction of bromo and fluoro substituents affect the drug-likeness of oxetane derivatives in lead optimization?

- Bromo : Acts as a leaving group in nucleophilic substitutions, enabling further functionalization. However, it may increase molecular weight and lipophilicity (logP).

- Fluoro : Enhances metabolic stability by blocking cytochrome P450 oxidation sites and improves membrane permeability via electronegativity. Combined, these substituents balance solubility (via oxetane’s polarity) and target binding .

- Example : Fluorinated oxetanes in γ-secretase inhibitors show reduced oxidative metabolism and improved pharmacokinetics .

Advanced: What methodologies are employed to evaluate the thermal decomposition kinetics of halogenated oxetanes, and how are conflicting stability profiles resolved?

- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures (e.g., 94–161°C for similar oxetanes) and exothermic peaks .

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under programmed heating.

- Computational modeling (Gaussian 16) : Calculates bond dissociation energies (e.g., C–Br vs. C–F) and predicts decomposition pathways. Conflicts arise when experimental data deviate from predictions; iterative synthesis (e.g., replacing Br with smaller halogens) and kinetic isotope effects resolve discrepancies .

Advanced: How can computational chemistry guide the rational design of 3-substituted oxetanes with desired reactivity profiles?

- Density Functional Theory (DFT) : Predicts regioselectivity in substitution reactions (e.g., Br vs. F leaving tendencies).

- Molecular Dynamics (MD) : Simulates conformational flexibility in solution (e.g., synclinal vs. antiplanar arrangements).

- EXPLO5 V6.04 : Models explosive performance (e.g., detonation velocity/pressure) for energetic derivatives, though less relevant for bromo/fluoro analogs .

Advanced: In what ways can halogenated oxetanes serve as intermediates in targeted drug delivery systems, based on their structural motifs?

- SGLT2 Inhibitors : Bromo-chloro oxetane derivatives (e.g., 3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane) are key intermediates in diabetes therapeutics, leveraging oxetane’s rigidity to enhance binding affinity .

- Prodrug Activation : Bromo groups facilitate hydrolytic release of active drugs in vivo, while fluorination minimizes off-target metabolism .

Basic: What are the critical considerations in handling and storing this compound to prevent degradation?

- Storage : Under nitrogen at –20°C to prevent hydrolysis of the oxetane ring.

- Light Sensitivity : Protect from UV exposure to avoid radical decomposition (common in brominated compounds).

- Acidic Conditions : Avoid protonation of the oxetane oxygen, which can trigger ring-opening .

Advanced: How do crystallographic studies combined with Hirshfeld surface analysis resolve ambiguities in intermolecular interactions of halogenated oxetanes?

- Crystal Packing : Bromo and fluoro groups form halogen bonds (Br···O/N; F···H) that stabilize the lattice. For example, Hirshfeld analysis of 3-(nitromethylene)oxetane derivatives revealed that high N–H/O–H interaction ratios correlate with low sensitivity to friction/impact .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., near Br) for predicting reactivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.